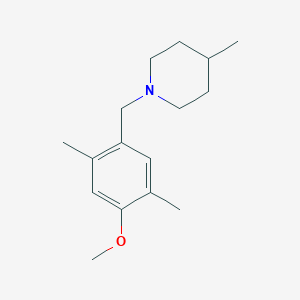![molecular formula C17H21ClN2O3 B5115180 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride, also known as clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma. In addition to its medical uses, clenbuterol is also widely used in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
Clenbuterol hydrochloride exerts its effects through activation of beta-2 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased cAMP production, which in turn activates protein kinase A and other downstream signaling pathways. The net effect of this signaling cascade is increased lipolysis, thermogenesis, and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol hydrochloride has a number of unique biochemical and physiological effects that make it a valuable research tool. It has been shown to increase metabolic rate and thermogenesis, leading to increased energy expenditure and fat loss. Clenbuterol also has potent anabolic effects, promoting muscle growth and protein synthesis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Clenbuterol hydrochloride has several advantages as a research tool. It is a highly specific agonist for beta-2 adrenergic receptors, which allows for precise investigation of the role of these receptors in various physiological processes. Clenbuterol is also relatively easy to administer and has a long half-life, which allows for sustained activation of beta-2 adrenergic receptors. However, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride has several limitations as a research tool. It can be difficult to control for individual differences in response to the drug, and it may have off-target effects that can complicate interpretation of results.
Future Directions
There are several potential future directions for research on 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride hydrochloride. One area of interest is the potential therapeutic uses of 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride in the treatment of muscle wasting disorders and obesity. Another area of interest is the role of beta-2 adrenergic receptors in various disease states, such as diabetes and cardiovascular disease. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists that can be used as research tools and potential therapeutics.
Synthesis Methods
Clenbuterol hydrochloride is synthesized through a series of chemical reactions starting with the precursor compound, 4-amino-3-nitrophenol. The precursor is first protected with a tert-butyl group, and then reacted with 2-phenylethylamine to form the intermediate compound, 2-(tert-butylamino)-1-(3-nitrophenyl)ethanol. This intermediate is then deprotected and reacted with methyl iodide to form the final product, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride.
Scientific Research Applications
Clenbuterol hydrochloride has been extensively studied in scientific research due to its unique biochemical and physiological effects. It is commonly used as a research tool to investigate the role of beta-2 adrenergic receptors in various physiological processes such as metabolism, thermogenesis, and muscle growth. Clenbuterol has also been shown to have potential therapeutic uses in the treatment of muscle wasting disorders and obesity.
properties
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-18(11-10-14-6-3-2-4-7-14)13-17(20)15-8-5-9-16(12-15)19(21)22;/h2-9,12,17,20H,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPQRPXJMBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)
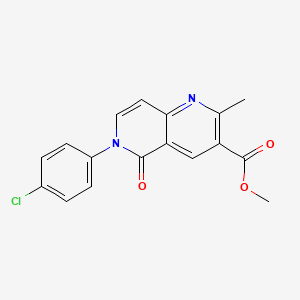

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)
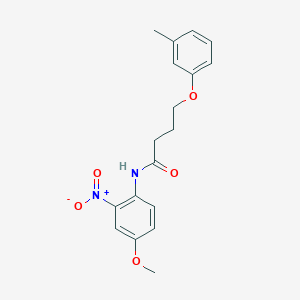
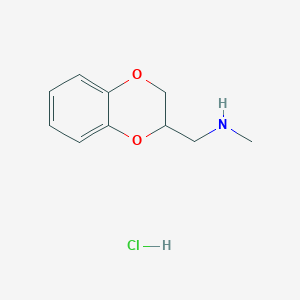
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)
![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
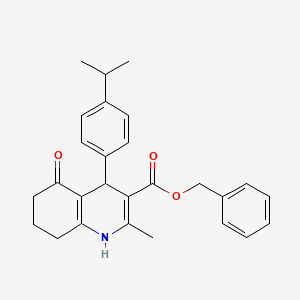
![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
